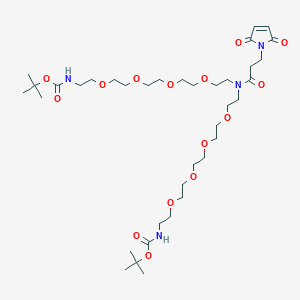

N-Mal-N-bis(PEG4-NH-Boc)

Description

Properties

IUPAC Name |

tert-butyl N-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoyl-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H66N4O15/c1-36(2,3)55-34(45)38-10-15-47-19-23-51-27-29-53-25-21-49-17-13-40(31(42)9-12-41-32(43)7-8-33(41)44)14-18-50-22-26-54-30-28-52-24-20-48-16-11-39-35(46)56-37(4,5)6/h7-8H,9-30H2,1-6H3,(H,38,45)(H,39,46) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQIBCVFZJBEFLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCN(CCOCCOCCOCCOCCNC(=O)OC(C)(C)C)C(=O)CCN1C(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H66N4O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201099523 | |

| Record name | 5,8,11,14,20,23,26,29-Octaoxa-2,17,32-triazatritriacontanedioic acid, 17-[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]-, 1,33-bis(1,1-dimethylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201099523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

806.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2128735-27-1 | |

| Record name | 5,8,11,14,20,23,26,29-Octaoxa-2,17,32-triazatritriacontanedioic acid, 17-[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]-, 1,33-bis(1,1-dimethylethyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2128735-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,8,11,14,20,23,26,29-Octaoxa-2,17,32-triazatritriacontanedioic acid, 17-[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]-, 1,33-bis(1,1-dimethylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201099523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-Mal-N-bis(PEG4-NH-Boc): A Trifunctional Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Mal-N-bis(PEG4-NH-Boc) is a heterotrifunctional crosslinker of significant interest in the fields of bioconjugation, drug delivery, and proteomics. Its unique architecture, featuring a thiol-reactive maleimide (B117702) group and two orthogonally protected primary amines on a branched polyethylene (B3416737) glycol (PEG) scaffold, enables the precise and sequential assembly of complex biomolecular conjugates. This guide provides a comprehensive overview of its chemical properties, applications, and the methodologies for its use, with a focus on its role in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Introduction

The development of sophisticated bioconjugates, such as ADCs and PROTACs, necessitates the use of advanced linker technologies that allow for the site-specific and stoichiometric attachment of multiple molecular entities. N-Mal-N-bis(PEG4-NH-Boc) emerges as a powerful tool in this context, offering a branched structure that facilitates the conjugation of three different components. The maleimide group provides a highly selective reaction handle for cysteine residues on proteins, while the two Boc-protected amines can be deprotected under acidic conditions to allow for subsequent conjugation with other molecules, such as targeting ligands, imaging agents, or cytotoxic payloads.[1][2][3] The tetraethylene glycol (PEG4) spacers enhance the aqueous solubility and reduce the potential immunogenicity of the resulting conjugate.[4][5]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of N-Mal-N-bis(PEG4-NH-Boc) is crucial for its effective use in experimental design. The key quantitative data for this linker are summarized in Table 1.

| Property | Value | Reference |

| Chemical Formula | C37H66N4O15 | [2][3][6] |

| Molecular Weight | 806.95 g/mol (or ~807.0 g/mol ) | [2][3][6][7] |

| CAS Number | 2128735-27-1 | [2][6][7] |

| Purity | Typically >95% or >96% | [6][7] |

| Solubility | Soluble in DMSO, DCM, DMF | [2][6] |

| Storage Conditions | -20°C | [2][6] |

| Appearance | White solid (typical) | |

| Elemental Analysis | C: 55.07%, H: 8.24%, N: 6.94%, O: 29.74% | [3] |

Note: The exact molecular weight may vary slightly between batches due to isotopic distribution.

Core Applications and Reaction Principles

The trifunctional nature of N-Mal-N-bis(PEG4-NH-Boc) allows for a modular and sequential conjugation strategy, which is particularly valuable in the synthesis of complex biomolecules like ADCs and PROTACs.

Antibody-Drug Conjugates (ADCs)

In ADC development, N-Mal-N-bis(PEG4-NH-Boc) can be used to attach two different payloads to a monoclonal antibody (mAb) or to attach a single payload and a modifying agent (e.g., an imaging agent or a solubility enhancer). The general workflow is as follows:

-

Thiol-Maleimide Conjugation: The maleimide group of the linker reacts with a free thiol group on the antibody. This thiol can be a native cysteine residue or, more commonly, a cysteine residue introduced at a specific site through genetic engineering to ensure site-specific conjugation and a defined drug-to-antibody ratio (DAR).[8] This reaction proceeds optimally at a pH range of 6.5-7.5 to form a stable thioether bond.[4]

-

Boc Deprotection: The Boc protecting groups on the two primary amines are removed under acidic conditions, typically using trifluoroacetic acid (TFA). This exposes the two primary amines for further conjugation.

-

Amide Bond Formation: The newly exposed amines can then be coupled with carboxylic acid-containing molecules, such as cytotoxic drugs or imaging agents, using standard carbodiimide (B86325) chemistry (e.g., with EDC and NHS) to form stable amide bonds.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation. N-Mal-N-bis(PEG4-NH-Boc) can serve as a branched linker to connect the target-binding ligand and the E3 ligase-binding ligand. The branched nature of the linker allows for the exploration of different spatial orientations of the two ligands, which can be critical for the formation of a stable and productive ternary complex (Target-PROTAC-E3 ligase).[4][5]

The synthesis of a PROTAC using this linker would typically involve:

-

Conjugation of the first ligand (either the target-binding or the E3 ligase-binding moiety) to one of the functional groups of the linker.

-

Conjugation of the second ligand to another functional group of the linker, potentially after deprotection if necessary.

The use of a branched PEG linker can improve the aqueous solubility of the PROTAC, a common challenge in PROTAC design.[4][5]

Experimental Protocols

While a specific, detailed published protocol for the synthesis of N-Mal-N-bis(PEG4-NH-Boc) or its direct use was not found in the performed searches, the following represents a generalized, best-practice protocol for a typical bioconjugation reaction involving the maleimide group, based on common methodologies for similar linkers.

Protocol: Conjugation of N-Mal-N-bis(PEG4-NH-Boc) to a Thiol-Containing Protein

Materials:

-

Thiol-containing protein (e.g., a monoclonal antibody with an engineered cysteine) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2).

-

N-Mal-N-bis(PEG4-NH-Boc)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction buffer: Phosphate buffer (50 mM) with EDTA (1 mM), pH 7.0.

-

Quenching solution: N-acetylcysteine or L-cysteine in reaction buffer.

-

Purification system (e.g., size-exclusion chromatography or affinity chromatography).

Procedure:

-

Protein Preparation: If the protein's thiol groups are oxidized, they may need to be reduced prior to conjugation using a mild reducing agent like TCEP, followed by removal of the reducing agent.

-

Linker Preparation: Dissolve N-Mal-N-bis(PEG4-NH-Boc) in a minimal amount of anhydrous DMF or DMSO to prepare a stock solution (e.g., 10 mM).

-

Conjugation Reaction:

-

To the protein solution in the reaction buffer, add the N-Mal-N-bis(PEG4-NH-Boc) stock solution to achieve a desired molar excess of the linker (typically 5-20 fold excess).

-

The final concentration of the organic solvent (DMF or DMSO) in the reaction mixture should be kept low (ideally <10%) to avoid protein denaturation.

-

Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

-

-

Quenching: Add an excess of the quenching solution to the reaction mixture to react with any unreacted maleimide groups. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove the excess linker and other small molecules from the protein conjugate using size-exclusion chromatography or another suitable purification method.

-

Characterization: Characterize the resulting conjugate to determine the degree of labeling (linker-to-protein ratio) using techniques such as mass spectrometry (MS) or UV-Vis spectroscopy (if the linker or protein has a characteristic absorbance).

Visualizing Workflows and Pathways

The logical flow of using a trifunctional linker like N-Mal-N-bis(PEG4-NH-Boc) in constructing a dual-payload ADC can be visualized.

Caption: Workflow for the synthesis of a dual-payload ADC using N-Mal-N-bis(PEG4-NH-Boc).

Similarly, the mechanism of action for a PROTAC can be conceptualized as a signaling pathway leading to protein degradation.

Caption: Mechanism of action for a PROTAC utilizing a branched linker.

Conclusion

N-Mal-N-bis(PEG4-NH-Boc) is a versatile and powerful trifunctional linker for advanced bioconjugation. Its well-defined structure, featuring a thiol-reactive maleimide and two orthogonally protected amines on a branched, hydrophilic PEG scaffold, provides researchers and drug developers with a robust tool for the synthesis of complex and precisely defined biomolecular constructs. The ability to sequentially conjugate three different molecules makes it particularly well-suited for the development of next-generation ADCs and PROTACs, where the spatial arrangement and stoichiometry of the different components are critical for therapeutic efficacy. As the demand for more sophisticated biotherapeutics continues to grow, the utility of such advanced linker technologies will undoubtedly become even more pronounced.

References

- 1. Application of a Trifunctional Reactive Linker for the Construction of Antibody-Drug Hybrid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 3. Synthesis of a heterotrifunctional linker for the site-specific preparation of antibody-drug conjugates with two distinct warheads. | Semantic Scholar [semanticscholar.org]

- 4. precisepeg.com [precisepeg.com]

- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-Mal-N-bis(PEG4-NH-Boc), 2128735-27-1 | BroadPharm [broadpharm.com]

- 7. precisepeg.com [precisepeg.com]

- 8. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Mal-N-bis(PEG4-NH-Boc): A Trifunctional Linker for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the trifunctional polyethylene (B3416737) glycol (PEG) linker, N-Mal-N-bis(PEG4-NH-Boc). This versatile molecule is of significant interest in the fields of bioconjugation, targeted drug delivery, and the development of novel therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its unique branched structure, featuring a thiol-reactive maleimide (B117702) group and two orthogonally protected amine functionalities, offers a robust platform for the precise assembly of complex biomolecular constructs.

Core Chemical and Physical Properties

N-Mal-N-bis(PEG4-NH-Boc) is a well-defined, monodisperse PEG derivative. Its key properties are summarized in the table below, compiled from various suppliers. These characteristics are essential for its application in designing and synthesizing drug delivery systems and other advanced therapeutics.

| Property | Value |

| Chemical Formula | C₃₇H₆₆N₄O₁₅ |

| Molecular Weight | ~806.95 g/mol |

| CAS Number | 2128735-27-1 |

| IUPAC Name | di-tert-butyl (15-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoyl)-3,6,9,12,18,21,24,27-octaoxa-15-azanonacosane-1,29-diyl)dicarbamate |

| Purity | Typically >95% |

| Appearance | White to off-white solid or oil |

| Solubility | Soluble in DMSO, DMF, DCM |

| Storage Conditions | -20°C, desiccated |

Chemical Structure and Functional Groups

The unique architecture of N-Mal-N-bis(PEG4-NH-Boc) is central to its utility. It comprises three key functional components integrated into a branched PEG scaffold.

Caption: Chemical structure of N-Mal-N-bis(PEG4-NH-Boc).

-

Maleimide Group: This functional group is highly reactive towards sulfhydryl (thiol) groups, which are present in the side chains of cysteine residues in proteins. This specificity allows for the site-specific conjugation of the linker to antibodies or other proteins, forming a stable thioether bond. This reaction is most efficient at a pH range of 6.5-7.5.

-

Branched PEG4 Core: The polyethylene glycol chains enhance the aqueous solubility and biocompatibility of the resulting conjugate. The branched nature of the linker enables the attachment of multiple molecules, which is particularly advantageous in applications requiring a higher drug-to-antibody ratio (DAR) in ADCs or the assembly of multivalent complexes.

-

Boc-Protected Amines: The two terminal amine groups are protected by tert-butyloxycarbonyl (Boc) groups. This protecting group is stable under the conditions required for maleimide-thiol conjugation but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA). The deprotected primary amines can then be used for subsequent conjugation reactions, such as amide bond formation with carboxylic acids or activated esters.

Experimental Protocols

Representative Synthesis of a Branched Maleimide-PEG Linker

This protocol is a hypothetical, multi-step process for the synthesis of a trifunctional linker with a central branching core, PEG arms, a maleimide group, and protected amines.

Step 1: Synthesis of the Branched PEG Core with Protected Amines

-

Starting Material: A commercially available branched amine, such as tris(2-aminoethyl)amine, is reacted with a Boc-protected PEG4-acid derivative (e.g., Boc-NH-PEG4-COOH) in the presence of a peptide coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) in an anhydrous aprotic solvent like DMF (N,N-Dimethylformamide).

-

Reaction: The carboxylic acid of the PEG derivative is activated by HATU, and the primary amines of the core molecule react to form stable amide bonds. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at room temperature for several hours to overnight.

-

Purification: The resulting product, a branched PEG molecule with terminal Boc-protected amines, is purified from the reaction mixture by extraction and flash column chromatography.

Step 2: Introduction of the Maleimide Group

-

Deprotection: One of the Boc-protected amines on the branched PEG core is selectively deprotected. This can be a challenging step and may require specific reaction conditions and protecting group strategies not detailed here. For the purpose of this representative protocol, we assume a starting material with two Boc-protected amines and one free primary amine.

-

Reaction with Maleimide Precursor: The free primary amine is then reacted with a maleimide precursor containing a reactive group towards amines, such as N-succinimidyl 3-maleimidopropionate (SMP). The reaction is typically performed in a polar aprotic solvent like DMF or DMSO at room temperature.

-

Purification: The final product, N-Mal-N-bis(PEG4-NH-Boc), is purified by preparative HPLC to achieve high purity.

Experimental Workflow: Application in PROTAC Synthesis

The trifunctional nature of N-Mal-N-bis(PEG4-NH-Boc) makes it an ideal linker for the synthesis of PROTACs. The following diagram illustrates a typical experimental workflow.

Caption: Workflow for PROTAC synthesis.

Signaling Pathway in PROTAC-Mediated Protein Degradation

A PROTAC molecule synthesized using N-Mal-N-bis(PEG4-NH-Boc) functions by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively degrade a target protein of interest.

Caption: PROTAC-mediated protein degradation pathway.

The PROTAC molecule, facilitated by the flexible PEG linker, brings the target protein and an E3 ubiquitin ligase into close proximity. This induced proximity leads to the polyubiquitination of the target protein, marking it for recognition and subsequent degradation by the 26S proteasome. The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple target protein molecules.

Applications in Drug Development

The unique features of N-Mal-N-bis(PEG4-NH-Boc) make it a valuable tool in several areas of drug development:

-

Antibody-Drug Conjugates (ADCs): The maleimide group allows for site-specific conjugation to cysteine residues on an antibody, while the two deprotected amines can be used to attach two drug molecules, potentially increasing the drug-to-antibody ratio (DAR) and therapeutic efficacy.

-

PROTACs: As illustrated above, this linker is ideal for connecting a target protein-binding ligand and an E3 ligase-recruiting ligand, with the PEG chains providing optimal spacing and solubility for the formation of the ternary complex.

-

Targeted Drug Delivery: The linker can be used to construct targeted delivery systems where a targeting moiety (e.g., a peptide or small molecule) is attached to the maleimide group, and drug molecules are attached to the amine groups.

-

Bioconjugation and Surface Modification: Beyond drug delivery, this linker can be used to functionalize surfaces or create complex biomolecular structures for diagnostic and research applications.

An In-Depth Technical Guide to N-Mal-N-bis(PEG4-NH-Boc): Mechanism of Action and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action, experimental protocols, and applications of the trifunctional linker, N-Mal-N-bis(PEG4-NH-Boc). This heterobifunctional molecule is a valuable tool in bioconjugation, particularly for the development of complex biomolecules such as antibody-drug conjugates (ADCs).

Core Mechanism of Action

N-Mal-N-bis(PEG4-NH-Boc) is a branched linker molecule designed with three distinct functional components: a maleimide (B117702) group, two Boc-protected amine groups, and two polyethylene (B3416737) glycol (PEG4) spacers. This unique architecture allows for a sequential and controlled conjugation of different molecules.

The primary mechanism of action involves two key reactions:

-

Thiol-Maleimide Conjugation: The maleimide group reacts specifically and efficiently with sulfhydryl (thiol) groups, typically found in cysteine residues of proteins and peptides, to form a stable thioether bond. This reaction is most effective at a pH range of 6.5-7.5.[1]

-

Amine Deprotection and Amide Bond Formation: The two terminal primary amine groups are protected by tert-butyloxycarbonyl (Boc) groups. These protecting groups are stable under a variety of conditions but can be readily removed under mildly acidic conditions, such as with trifluoroacetic acid (TFA), to expose the reactive primary amines.[2][3] Once deprotected, these amines can be conjugated to carboxylic acids or activated esters to form stable amide bonds.

The two PEG4 spacers are hydrophilic, which helps to improve the solubility of the linker and the resulting conjugate in aqueous solutions.[4] The branched structure of N-Mal-N-bis(PEG4-NH-Boc) allows for the attachment of two separate molecules to a single point of attachment on a biomolecule, enabling the creation of conjugates with higher drug-to-antibody ratios (DARs) or the introduction of multiple functionalities.

Key Applications in Drug Development

The unique properties of N-Mal-N-bis(PEG4-NH-Boc) make it particularly well-suited for applications in drug delivery and the development of targeted therapeutics. Its primary application is in the construction of antibody-drug conjugates (ADCs) .[5][6] In this context, the maleimide group can be used to attach the linker to a monoclonal antibody via a cysteine residue. Following deprotection of the Boc groups, two drug molecules can be conjugated to the linker, resulting in a homogeneous ADC with a drug-to-antibody ratio of 2:1 at a single conjugation site.

Beyond ADCs, this linker can be utilized in the development of:

-

PROTACs (Proteolysis Targeting Chimeras): The trifunctional nature of the linker allows for the conjugation of a target-binding ligand and an E3 ligase-binding ligand.

-

Multifunctional Imaging Agents: Different imaging modalities (e.g., a fluorescent dye and a radioisotope chelator) can be attached to a single targeting molecule.

-

Surface Modification of Nanoparticles: The linker can be used to attach targeting ligands and therapeutic agents to the surface of nanoparticles for targeted drug delivery.

Quantitative Data on Branched PEG Linkers in ADCs

| Parameter | Linker Architecture | Value | Reference |

| In Vitro Cytotoxicity (IC50) | Short Branched Linker | Less Potent | [7] |

| Long Branched Linker (with additional PEG4) | More Potent | [7] | |

| ADC Clearance in Rats | No PEG Linker | ~15 mL/day/kg | [8] |

| PEG4 Linker | ~7 mL/day/kg | [8] | |

| PEG8 Linker | ~5 mL/day/kg | [8] | |

| Linear (L-PEG24) Linker (DAR 8) | High Clearance | [8] | |

| Pendant (P-(PEG12)2) Linker (DAR 8) | Low Clearance | [8] |

These data highlight the critical role of the linker's architecture and length in the efficacy and pharmacokinetic properties of ADCs. Longer and branched PEG linkers can improve the in vitro cytotoxicity and reduce the clearance rate of ADCs.[7][8]

Experimental Protocols

The following are representative protocols for the use of a trifunctional linker like N-Mal-N-bis(PEG4-NH-Boc) in the construction of an antibody-drug conjugate.

Boc Deprotection of N-Mal-N-bis(PEG4-NH-Boc)

This protocol describes the removal of the Boc protecting groups from the primary amines.

Materials:

-

N-Mal-N-bis(PEG4-NH-Boc)

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Round-bottom flask

-

Magnetic stir bar and stir plate

-

Rotary evaporator

-

Saturated sodium bicarbonate (NaHCO₃) solution (for optional basic work-up)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve N-Mal-N-bis(PEG4-NH-Boc) in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask equipped with a magnetic stir bar.

-

Add TFA to the solution to a final concentration of 25-50% (v/v).[2]

-

Stir the reaction mixture at room temperature for 30 minutes to 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The deprotected product will be more polar (lower Rf on TLC) than the starting material.

-

Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. The resulting residue will be the deprotected linker as its TFA salt.

-

(Optional - Basic Work-up for Free Amine):

-

Dissolve the crude residue in DCM.

-

Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize the excess TFA. Caution: CO₂ evolution will occur.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Filter the solution and concentrate under reduced pressure to obtain the free amine.[2]

-

Conjugation of Deprotected Linker to a Thiol-Containing Biomolecule (e.g., Antibody)

This protocol outlines the conjugation of the maleimide group of the deprotected linker to a reduced antibody.

Materials:

-

Deprotected N-Mal-N-bis(PEG4-NH₂) linker (from section 4.1)

-

Reduced antibody with free cysteine residues

-

Phosphate-buffered saline (PBS), pH 6.5-7.5

-

Reaction tube

-

Shaker or rocker

Procedure:

-

Dissolve the reduced antibody in PBS buffer (pH 6.5-7.5) to a final concentration of 1-10 mg/mL.

-

Dissolve the deprotected N-Mal-N-bis(PEG4-NH₂) linker in a suitable solvent (e.g., DMSO or DMF) at a concentration of 10 mM.

-

Add the linker solution to the antibody solution at a molar ratio of 5-20 fold excess of linker to antibody.

-

Incubate the reaction mixture at room temperature for 1-4 hours with gentle shaking or rocking.

-

Purify the antibody-linker conjugate using size-exclusion chromatography (SEC) or dialysis to remove excess linker.

Conjugation of Drug Molecules to the Antibody-Linker Conjugate

This protocol describes the attachment of a carboxylic acid-containing drug to the free amines of the antibody-linker conjugate.

Materials:

-

Antibody-linker conjugate (from section 4.2)

-

Carboxylic acid-containing drug molecule

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0

-

Reaction tube

-

Shaker or rocker

Procedure:

-

Dissolve the carboxylic acid-containing drug molecule in a suitable organic solvent (e.g., DMSO or DMF).

-

In a separate tube, dissolve EDC and Sulfo-NHS in MES buffer (pH 6.0).

-

Add the drug solution to the EDC/Sulfo-NHS solution and incubate for 15-30 minutes at room temperature to activate the carboxylic acid.

-

Add the activated drug solution to the antibody-linker conjugate solution at a molar excess of drug to antibody.

-

Incubate the reaction mixture for 2-4 hours at room temperature with gentle shaking.

-

Purify the final antibody-drug conjugate using SEC or dialysis to remove excess drug and coupling reagents.

-

Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Size-Exclusion Chromatography (SEC).

Visualizations

The following diagrams illustrate the core concepts and workflows described in this guide.

Caption: Mechanism of action for N-Mal-N-bis(PEG4-NH-Boc) in ADC synthesis.

Caption: Experimental workflow for constructing and characterizing an ADC.

References

- 1. Application of a Trifunctional Reactive Linker for the Construction of Antibody-Drug Hybrid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 5. Conjugation Strategy Strongly Impacts the Conformational Stability of a PEG-Protein Conjugate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mal-NH-PEG2-NH2 | Biopharma PEG [biochempeg.com]

- 7. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

N-Mal-N-bis(PEG4-NH-Boc): A Technical Guide to Solubility and Stability

This in-depth technical guide provides a comprehensive overview of the solubility and stability of N-Mal-N-bis(PEG4-NH-Boc), a branched polyethylene (B3416737) glycol (PEG) derivative. This document is intended for researchers, scientists, and drug development professionals who utilize this heterobifunctional linker in their work.

Introduction

N-Mal-N-bis(PEG4-NH-Boc) is a valuable tool in bioconjugation and drug delivery. Its structure features a maleimide (B117702) group for covalent attachment to thiol-containing molecules, and two Boc-protected amine groups, which can be deprotected to reveal primary amines for further modification. The hydrophilic PEG4 spacers enhance solubility and can reduce the immunogenicity of the resulting conjugates. Understanding the solubility and stability of this linker is critical for its effective handling, storage, and application in experimental protocols.

Chemical Structure and Properties

The chemical structure of N-Mal-N-bis(PEG4-NH-Boc) is fundamental to its reactivity and physical properties.

Caption: Chemical Structure of N-Mal-N-bis(PEG4-NH-Boc).

Solubility Profile

Table 1: Qualitative Solubility of N-Mal-N-bis(PEG4-NH-Boc)

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | Soluble | [1] |

| Dichloromethane (DCM) | Soluble | [1] |

| Dimethylformamide (DMF) | Soluble | [1] |

| Water | Expected to have some solubility due to the PEG spacers, but quantitative data is not available. | |

| Aqueous Buffers (e.g., PBS) | Expected to have some solubility, but may be limited and pH-dependent. |

The presence of the hydrophilic PEG4 chains suggests that N-Mal-N-bis(PEG4-NH-Boc) will have some solubility in aqueous solutions, a desirable characteristic for many bioconjugation reactions.[2] However, the overall solubility will be influenced by the hydrophobic maleimide and Boc protecting groups.

Stability Characteristics

The stability of N-Mal-N-bis(PEG4-NH-Boc) is governed by its two primary functional moieties: the maleimide group and the Boc-protected amines. Both groups have known stability limitations that must be considered.

Stability of the Maleimide Group

The maleimide group is susceptible to hydrolysis, particularly at neutral to basic pH. This reaction opens the maleimide ring to form a maleamic acid derivative, which is unreactive towards thiols.[3][4][5] The rate of hydrolysis is influenced by pH, temperature, and the specific substitution on the maleimide ring.[5]

Table 2: Factors Affecting Maleimide Stability

| Factor | Effect on Stability | References |

| pH | Increased rate of hydrolysis at neutral and basic pH (pH > 7). More stable at acidic pH. | [6][7] |

| Temperature | Higher temperatures accelerate the rate of hydrolysis. | |

| N-Substitution | Electron-withdrawing substituents on the nitrogen can increase the rate of hydrolysis. | [8] |

Stability of the Boc-Protected Amines

The tert-butyloxycarbonyl (Boc) protecting group is a widely used amine protecting group that is stable to a wide range of conditions but is specifically designed to be labile under acidic conditions.[9][10][11]

Table 3: Factors Affecting Boc Group Stability

| Factor | Effect on Stability | References |

| pH | Stable to basic and nucleophilic conditions. Cleaved under acidic conditions (e.g., with trifluoroacetic acid, TFA). | [10][11] |

| Temperature | Cleavage can be accelerated at higher temperatures. |

Storage and Handling Recommendations

Based on the known stability of its functional groups, the following storage and handling procedures are recommended for N-Mal-N-bis(PEG4-NH-Boc).

Table 4: Storage and Handling Guidelines

| Condition | Recommendation | References |

| Long-term Storage | Store at -20°C in a tightly sealed vial.[1][12] The product can be stored for up to 24 months under these conditions.[12] | |

| Stock Solutions | Prepare stock solutions in an appropriate dry, aprotic solvent (e.g., DMSO, DMF). Aliquot and store at -20°C in tightly sealed vials. Generally usable for up to one month.[12] | |

| Handling | Before use, allow the product to equilibrate to room temperature for at least 1 hour before opening the vial to prevent moisture condensation.[12] Avoid frequent freeze-thaw cycles. |

Experimental Protocols

The following sections provide detailed, generalized methodologies for determining the solubility and stability of N-Mal-N-bis(PEG4-NH-Boc). These protocols are based on standard techniques used for similar compounds.

Protocol for Determining Aqueous Solubility

This protocol outlines a method to determine the aqueous solubility of N-Mal-N-bis(PEG4-NH-Boc) using the shake-flask method, a reliable technique for determining thermodynamic solubility.

Caption: Workflow for Aqueous Solubility Determination.

Materials:

-

N-Mal-N-bis(PEG4-NH-Boc)

-

Aqueous buffer of choice (e.g., phosphate-buffered saline, PBS, at a relevant pH)

-

Vials with tight-fitting caps

-

Shaker or rotator in a temperature-controlled environment

-

Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

-

Calibrated analytical balance

Procedure:

-

Add an excess amount of N-Mal-N-bis(PEG4-NH-Boc) to a known volume of the aqueous buffer in a vial. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.

-

Seal the vial tightly and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25°C).

-

Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

After equilibration, carefully separate the undissolved solid from the solution. This can be achieved by centrifugation at a high speed, followed by careful removal of the supernatant, or by filtering the solution through a syringe filter that does not bind the compound.

-

Prepare a series of dilutions of the clear supernatant.

-

Quantify the concentration of N-Mal-N-bis(PEG4-NH-Boc) in the diluted supernatant using a validated analytical method such as HPLC-UV or LC-MS. A standard curve prepared with known concentrations of the compound should be used for accurate quantification.

-

The calculated concentration of the saturated supernatant represents the aqueous solubility of the compound under the tested conditions.

Protocol for Assessing Stability in Aqueous Buffers

This protocol describes a method to evaluate the hydrolytic stability of the maleimide group of N-Mal-N-bis(PEG4-NH-Boc) in aqueous buffers at different pH values.

Caption: Workflow for Stability Assessment in Aqueous Buffers.

Materials:

-

N-Mal-N-bis(PEG4-NH-Boc)

-

Aqueous buffers with a range of pH values (e.g., pH 5, 7.4, 9)

-

Vials with tight-fitting caps

-

Temperature-controlled incubator or water bath

-

Reverse-phase HPLC system with a UV detector

-

Quenching solution (if necessary, e.g., an acidic solution to stop hydrolysis)

Procedure:

-

Prepare stock solutions of N-Mal-N-bis(PEG4-NH-Boc) in a suitable organic solvent (e.g., DMSO).

-

Dilute the stock solution into the different aqueous buffers to a final known concentration. Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on the reaction.

-

Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).

-

At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

-

If necessary, quench the degradation reaction immediately by adding a quenching solution (e.g., acidifying the sample to a low pH).

-

Analyze the aliquots by reverse-phase HPLC. The intact N-Mal-N-bis(PEG4-NH-Boc) should have a distinct retention time from its hydrolysis product.

-

Quantify the peak area of the intact compound at each time point.

-

Plot the percentage of the remaining intact compound versus time for each pH condition.

-

From this data, the degradation rate constant and the half-life (t½) of the maleimide group under each condition can be calculated.

Conclusion

N-Mal-N-bis(PEG4-NH-Boc) is a versatile linker with solubility in common organic solvents and presumed partial solubility in aqueous media. Its stability is a critical parameter to control, with the maleimide group being susceptible to hydrolysis at neutral to basic pH and the Boc-protected amines being labile to acidic conditions. By understanding these properties and following the recommended storage, handling, and experimental protocols, researchers can effectively utilize this reagent in their bioconjugation and drug development endeavors. The provided generalized protocols offer a framework for the quantitative assessment of its solubility and stability, enabling the optimization of reaction and storage conditions for specific applications.

References

- 1. N-Mal-N-bis(PEG4-NH-Boc), 2128735-27-1 | BroadPharm [broadpharm.com]

- 2. Mal-PEG4-NH-Boc, 2517592-97-9 | BroadPharm [broadpharm.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Hydrolysis of N-Substituted Maleimides : Stability of Fluorescence Thiol Reagents in Aqueous Media [jstage.jst.go.jp]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 6. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 8. pubs.acs.org [pubs.acs.org]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. Boc-Protected Amino Groups [organic-chemistry.org]

- 11. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 12. N-Mal-N-bis(PEG4-NH-Boc)|COA [dcchemicals.com]

The Maleimide Group: A Lynchpin in Modern Bioconjugation for Targeted Therapeutics and Research

For Immediate Release

[City, State] – December 5, 2025 – In the landscape of biopharmaceutical development and advanced life sciences research, the precise and stable linkage of molecules is paramount. The maleimide (B117702) functional group has emerged as a cornerstone of bioconjugation, enabling the creation of sophisticated antibody-drug conjugates (ADCs), fluorescently labeled proteins, and other targeted molecular probes. This technical guide provides an in-depth exploration of the maleimide group's function in bioconjugation, offering researchers, scientists, and drug development professionals a comprehensive resource on its core chemistry, practical application, and critical considerations.

The Core of Maleimide Reactivity: A Thiol-Specific Michael Addition

The primary function of the maleimide group in bioconjugation lies in its highly efficient and selective reaction with thiol (sulfhydryl) groups, which are present in the cysteine residues of proteins and peptides.[1][2][3] This reaction proceeds via a Michael addition mechanism, where the nucleophilic thiol attacks one of the carbon atoms of the electron-deficient carbon-carbon double bond within the maleimide ring, forming a stable covalent thioether bond.[4][5]

This remarkable specificity is highly dependent on the pH of the reaction environment. The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[1][6] Within this window, the thiol group is sufficiently nucleophilic to react efficiently, while minimizing competing reactions with other nucleophilic groups, such as the primary amines found in lysine (B10760008) residues.[5] At a pH of 7.0, the reaction rate of maleimides with thiols is approximately 1,000 times faster than with amines, ensuring a high degree of chemoselectivity.[5]

Below is a diagram illustrating the fundamental Michael addition reaction between a maleimide and a thiol.

Quantitative Parameters for Successful Conjugation

The efficiency and success of maleimide-thiol conjugation are governed by several key experimental parameters. The following tables summarize critical quantitative data to guide experimental design.

| Parameter | Optimal Range/Value | Notes |

| pH | 6.5 - 7.5 | Balances thiol reactivity while minimizing amine reactivity and maleimide hydrolysis.[1][6] |

| Temperature | 4°C - 25°C | 4°C for sensitive proteins (overnight reaction); room temperature for faster reactions (1-2 hours).[4] |

| Maleimide:Thiol Molar Ratio | 10:1 to 20:1 | An excess of the maleimide reagent drives the reaction to completion.[7] |

| Reducing Agent (e.g., TCEP) Molar Excess | 50x - 100x | Ensures the complete reduction of disulfide bonds to free reactive thiols.[3][8] |

Table 1: Recommended Reaction Conditions for Maleimide-Thiol Conjugation

| Reaction | Conjugation Efficiency | Conditions | Reference(s) |

| cRGDfK peptide to nanoparticles | 84 ± 4% | 2:1 maleimide to thiol ratio, 30 min, RT, 10 mM HEPES pH 7.0 | [8][9] |

| 11A4 nanobody to nanoparticles | 58 ± 12% | 5:1 maleimide to protein ratio, 2 h, RT, PBS pH 7.4 | [8][9] |

Table 2: Examples of Maleimide Conjugation Efficiencies

Navigating Potential Side Reactions and Stability Concerns

While the maleimide-thiol linkage is generally considered stable, it is crucial to be aware of potential side reactions and stability issues that can impact the integrity and homogeneity of the final bioconjugate.

-

Hydrolysis of the Maleimide Ring: The maleimide ring is susceptible to hydrolysis, particularly at pH values above 7.5. This ring-opening reaction forms a maleamic acid derivative that is unreactive towards thiols. To mitigate this, it is recommended to work within the optimal pH range of 6.5-7.5 and to use freshly prepared maleimide solutions.[5]

-

Retro-Michael Reaction: The thioether bond can undergo a retro-Michael reaction, leading to the dissociation of the conjugate. This reversibility, while generally slow under physiological conditions, can be a concern for the long-term stability of therapeutics like ADCs.[10][11] The presence of other thiols, such as glutathione (B108866) in vivo, can facilitate this process.[10]

-

Thiazine (B8601807) Rearrangement: A significant side reaction can occur when maleimide conjugation takes place at an unprotected N-terminal cysteine residue. This involves an intramolecular rearrangement to form a thiazine structure, which can complicate the purification and characterization of the conjugate. The rate of this rearrangement increases at a more basic pH.[12][13]

The following diagram illustrates the competing pathways for a maleimide-thiol conjugate.

References

- 1. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. benchchem.com [benchchem.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. benchchem.com [benchchem.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Maleimide labeling of thiolated biomolecules [biosyn.com]

- 9. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. bachem.com [bachem.com]

- 13. m.youtube.com [m.youtube.com]

The Architectural Advantage: A Technical Guide to Branched PEG Linkers in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

The advent of Antibody-Drug Conjugates (ADCs) has marked a paradigm shift in targeted cancer therapy. These complex biotherapeutics, comprising a monoclonal antibody, a potent cytotoxic payload, and a chemical linker, are designed to deliver a therapeutic punch directly to cancer cells while minimizing collateral damage to healthy tissues. The linker, the crucial bridge between antibody and payload, plays a pivotal role in the overall efficacy, safety, and pharmacokinetic profile of the ADC. Among the various linker technologies, branched Polyethylene Glycol (PEG) linkers have emerged as a superior architectural choice, offering a multitude of advantages over their linear counterparts. This technical guide delves into the core advantages of branched PEG linkers, providing quantitative data, detailed experimental protocols, and visual representations of key biological and experimental workflows.

Enhanced Physicochemical Properties and Higher Drug-to-Antibody Ratios

One of the most significant advantages of branched PEG linkers is their ability to improve the physicochemical properties of ADCs, particularly solubility and aggregation.[1][2] Many potent cytotoxic payloads are hydrophobic, and conjugating them to an antibody can lead to aggregation, reduced stability, and rapid clearance from circulation.[3] The hydrophilic nature of PEG helps to mitigate these issues, and the three-dimensional structure of a branched PEG provides a more effective hydrophilic shield around the payload compared to a linear chain.[1][] This enhanced shielding allows for the attachment of a higher number of drug molecules per antibody, known as the Drug-to-Antibody Ratio (DAR), without inducing aggregation.[5][6] A higher DAR can translate to a more potent ADC, capable of delivering a greater therapeutic dose to the target cell.

| Feature | Linear PEG Linker | Branched PEG Linker | Reference |

| Solubility | Good | Excellent | [2][] |

| Aggregation | Prone to aggregation at high DAR | Reduced aggregation at high DAR | [3][7] |

| Achievable DAR | Typically 2-4 | Can achieve DAR of 6, 8, or higher | [6] |

Superior Pharmacokinetics and Improved Therapeutic Index

The unique architecture of branched PEG linkers significantly impacts the pharmacokinetic (PK) profile of ADCs, leading to a longer circulation half-life and an improved therapeutic index.[3][] The increased hydrodynamic radius of an ADC equipped with a branched PEG linker reduces renal clearance, allowing the ADC to remain in circulation for a longer period.[] This extended half-life increases the probability of the ADC reaching its target tumor cells. Studies have shown that ADCs with branched or "pendant" PEG configurations exhibit slower clearance rates and higher plasma concentrations over time compared to those with linear PEG linkers.[8][9]

| Pharmacokinetic Parameter | ADC with Linear PEG Linker | ADC with Branched PEG Linker | Reference |

| Clearance Rate | Higher | Lower | [8][9] |

| Plasma Half-life (t½) | Shorter | Longer | [3] |

| Area Under the Curve (AUC) | Lower | Higher | [8] |

Impact on In Vitro and In Vivo Efficacy

The enhanced physicochemical and pharmacokinetic properties conferred by branched PEG linkers often translate to improved in vivo efficacy. The prolonged circulation and increased exposure of the ADC can lead to greater accumulation in the tumor tissue and a more potent anti-tumor response.[10] However, the impact on in vitro cytotoxicity can be more nuanced. Some studies have shown that the increased steric hindrance of a branched linker can slightly reduce the in vitro potency (IC50) compared to a shorter, linear linker.[11] This is often outweighed by the significant improvements in the in vivo setting. The optimal linker design, therefore, represents a balance between in vitro potency and in vivo performance.

| Efficacy Parameter | ADC with Linear PEG Linker | ADC with Branched PEG Linker | Reference |

| In Vitro Cytotoxicity (IC50) | May be slightly lower (more potent) | May be slightly higher (less potent) | [11] |

| In Vivo Tumor Growth Inhibition | Good | Often Superior | [10] |

Experimental Protocols

Protocol 1: Synthesis of a Branched PEG Linker for ADC Development

This protocol provides a representative method for the synthesis of a branched PEG linker with a central core, multiple PEG arms, and functional groups for conjugation to both the antibody and the payload.

Materials:

-

Ethylene (B1197577) oxide

-

Potassium naphthalenide initiator

-

Maleimide-PEG-NHS ester

-

Azide-PEG-amine

-

Dichloromethane (DCM)

-

Triethylamine (TEA)

-

Dialysis tubing (1 kDa MWCO)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Initiation: In a flame-dried flask under inert atmosphere, dissolve pentaerythritol in anhydrous THF. Add potassium naphthalenide solution dropwise until a persistent green color is observed, indicating the formation of the alkoxide initiator.

-

Polymerization: Cool the reaction to 0°C and add a calculated amount of ethylene oxide via a cooled syringe. Allow the reaction to warm to room temperature and stir for 48 hours. The length of the PEG arms can be controlled by the molar ratio of ethylene oxide to the initiator.

-

Termination and Functionalization:

-

To introduce a maleimide (B117702) group for antibody conjugation, terminate the living polymer chains by adding an excess of maleimide-PEG-NHS ester.

-

To introduce an azide (B81097) group for payload conjugation via click chemistry, terminate with an excess of azide-PEG-amine.

-

-

Purification:

-

Quench the reaction with a small amount of methanol.

-

Precipitate the polymer by adding the reaction mixture to cold diethyl ether.

-

Collect the precipitate and dissolve it in deionized water.

-

Dialyze the aqueous solution against deionized water for 48 hours using 1 kDa MWCO tubing to remove unreacted monomers and low molecular weight impurities.

-

Lyophilize the dialyzed solution to obtain the purified branched PEG linker.

-

Further purification can be achieved by silica gel column chromatography using a DCM/methanol gradient.

-

-

Characterization: Confirm the structure and purity of the branched PEG linker using ¹H NMR and Gel Permeation Chromatography (GPC).

Protocol 2: Conjugation of a Branched PEG Linker to an Antibody and Payload

This protocol describes the conjugation of the synthesized branched PEG linker to a monoclonal antibody and a cytotoxic payload.

Materials:

-

Monoclonal antibody (e.g., Trastuzumab) in phosphate-buffered saline (PBS)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Branched PEG linker with maleimide and azide functionalities

-

Payload with a terminal alkyne group (for click chemistry)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Size-exclusion chromatography (SEC) column

Procedure:

-

Antibody Reduction: Incubate the antibody solution with a 10-fold molar excess of TCEP at 37°C for 2 hours to reduce the interchain disulfide bonds, exposing free thiol groups.

-

Linker-Antibody Conjugation:

-

Remove excess TCEP using a desalting column.

-

Immediately add a 5-fold molar excess of the maleimide-functionalized branched PEG linker to the reduced antibody.

-

Incubate at 4°C for 16 hours with gentle mixing.

-

-

Payload Conjugation (Click Chemistry):

-

To the antibody-linker conjugate, add the alkyne-functionalized payload (10-fold molar excess), CuSO₄ (5-fold molar excess), and sodium ascorbate (20-fold molar excess).

-

Incubate at room temperature for 4 hours.

-

-

Purification:

-

Purify the resulting ADC from unreacted linker and payload by SEC.

-

Collect the fractions corresponding to the monomeric ADC.

-

-

Characterization:

-

Determine the Drug-to-Antibody Ratio (DAR) using UV-Vis spectroscopy and/or Hydrophobic Interaction Chromatography (HIC).[12]

-

Assess the purity and aggregation of the ADC by SEC.

-

Confirm the identity and integrity of the ADC by mass spectrometry.

-

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy

This method provides an estimation of the average DAR based on the absorbance of the antibody and the drug.

Procedure:

-

Determine Extinction Coefficients: Experimentally determine the molar extinction coefficients of the unconjugated antibody (ε_Ab) at 280 nm and the free drug (ε_Drug) at its wavelength of maximum absorbance (λ_max) and at 280 nm (ε_Drug,280).

-

Measure ADC Absorbance: Measure the absorbance of the purified ADC solution at 280 nm (A_280) and at the λ_max of the drug (A_λmax).

-

Calculate Concentrations:

-

Concentration of the drug (C_Drug) = A_λmax / ε_Drug

-

Concentration of the antibody (C_Ab) = (A_280 - (C_Drug * ε_Drug,280)) / ε_Ab

-

-

Calculate DAR:

-

DAR = C_Drug / C_Ab

-

Protocol 4: In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC against cancer cell lines.

Materials:

-

Target cancer cell line (e.g., HER2-positive SK-BR-3 cells)

-

Control cell line (e.g., HER2-negative MCF-7 cells)

-

Cell culture medium and supplements

-

ADC and unconjugated antibody

-

Cell viability reagent (e.g., MTT or CellTiter-Glo®)

-

96-well plates

Procedure:

-

Cell Seeding: Seed the target and control cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

ADC Treatment: Prepare serial dilutions of the ADC and the unconjugated antibody in cell culture medium. Add the diluted solutions to the cells.

-

Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified CO₂ incubator.

-

Cell Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) using a suitable software (e.g., GraphPad Prism).[13][14][15]

Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by ADCs directed against HER2 and TROP-2.

Caption: HER2 Signaling Pathway and ADC Inhibition.[16][17][18]

Caption: TROP-2 Signaling Pathway and ADC Inhibition.[19][20][21][22][23]

Experimental Workflows

Caption: General Workflow for ADC Development.[10][24]

Conclusion

Branched PEG linkers represent a significant advancement in ADC technology, offering a sophisticated solution to many of the challenges associated with ADC development. Their unique three-dimensional architecture provides a superior means of enhancing solubility, increasing the drug-to-antibody ratio, and improving the pharmacokinetic profile of ADCs. While the optimal linker design will always be dependent on the specific antibody, payload, and target, the inherent advantages of branched PEG linkers make them a compelling choice for the development of next-generation, highly effective, and safer antibody-drug conjugates. The experimental protocols and workflows provided in this guide offer a framework for the rational design and evaluation of ADCs incorporating these advanced linker technologies.

References

- 1. purepeg.com [purepeg.com]

- 2. ADC Solubility: Key Factors and Optimization Strategies [evidentic.com]

- 3. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Branched PEG, Branched Linker, Multi-arm PEG, ADC Linkers | AxisPharm [axispharm.com]

- 6. Branched PEG, Branched Linker, Multi arm PEG | BroadPharm [broadpharm.com]

- 7. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 8. researchgate.net [researchgate.net]

- 9. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. sciex.com [sciex.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Antibody-Drug Conjugates for the Treatment of HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Therapeutic challenges in HER2-targeted antibody therapies: trastuzumab and its ADC derivatives in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. The Rise of the TROP2-Directed ADCs for Solid Tumors | Biopharma PEG [biochempeg.com]

- 20. Frontiers | Advances in Trop-2 targeted antibody-drug conjugates for breast cancer: mechanisms, clinical applications, and future directions [frontiersin.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 24. benchchem.com [benchchem.com]

An In-Depth Technical Guide to Protein PEGylation using N-Mal-N-bis(PEG4-NH-Boc)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of N-Mal-N-bis(PEG4-NH-Boc), a heterotrifunctional PEGylation reagent, for the modification of proteins. It covers the fundamental principles of PEGylation, the specific characteristics of this branched linker, detailed experimental protocols, and potential applications in creating advanced bioconjugates.

Introduction to Protein PEGylation

PEGylation is the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a protein, peptide, or other biomolecule.[1] This modification can significantly enhance the therapeutic properties of proteins by:

-

Increasing hydrodynamic size: This prolongs the circulation half-life by reducing renal clearance.[2][3]

-

Masking from the immune system: PEGylation can reduce the immunogenicity and antigenicity of the protein.[4][]

-

Improving solubility and stability: It can enhance the solubility of hydrophobic proteins and protect them from proteolytic degradation.[][6]

-

Altering biodistribution: The biodistribution of the protein can be modified by PEGylation.[7]

The properties of the resulting PEGylated protein are influenced by factors such as the molecular weight, structure (linear vs. branched), and the number of attached PEG chains.[2][3] Branched PEGs, in particular, can offer enhanced shielding of the protein surface compared to linear PEGs of similar molecular weight.[2][8]

N-Mal-N-bis(PEG4-NH-Boc): A Trifunctional PEGylation Reagent

N-Mal-N-bis(PEG4-NH-Boc) is a heterotrifunctional PEG linker designed for advanced protein modification strategies. Its unique structure allows for a three-pronged approach to bioconjugation.

Chemical Structure and Properties

The structure of N-Mal-N-bis(PEG4-NH-Boc) features three distinct functional groups:

-

A Maleimide (B117702) Group: This group reacts specifically with free sulfhydryl (thiol) groups, typically found on cysteine residues of a protein, to form a stable thioether bond.[9] This allows for site-specific PEGylation on proteins with an available cysteine.

-

Two Boc-Protected Amine Groups: The tert-butyloxycarbonyl (Boc) protecting groups can be removed under acidic conditions to reveal two primary amine functionalities. These amines can then be used for subsequent conjugation with other molecules, such as targeting ligands, imaging agents, or small molecule drugs.

The PEG4 spacers provide a hydrophilic and flexible linker arm, which helps to maintain the solubility and biological activity of the conjugated protein.

A summary of the key properties of a commercially available N-Mal-N-bis(PEG4-NH-Boc) reagent is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C37H66N4O15 | [8] |

| Molecular Weight | 807.0 g/mol | [10] |

| Purity | >96% | [10] |

| Solubility | Soluble in DMSO, DCM, DMF | [8] |

| Storage Conditions | -20°C | [8] |

Table 1: Physicochemical Properties of N-Mal-N-bis(PEG4-NH-Boc). These properties are typical for commercially available reagents and should be confirmed with the specific supplier.

Advantages of a Trifunctional Approach

The trifunctional nature of N-Mal-N-bis(PEG4-NH-Boc) offers several advantages for creating complex bioconjugates:

-

Site-Specific PEGylation: The maleimide group enables targeted conjugation to a specific cysteine residue, leading to a more homogeneous product compared to non-specific amine-reactive PEGylation.

-

Dual Functionalization: After the initial PEGylation, the two deprotected amine groups provide handles for attaching two additional molecules. This allows for the creation of bioconjugates with multiple functionalities, such as a therapeutic protein linked to both a targeting moiety and an imaging agent.[11]

-

Branched Structure: The branched PEG architecture provides enhanced steric shielding of the protein surface, which can lead to improved stability and reduced immunogenicity compared to linear PEGs.[2][12]

Experimental Protocols

This section provides detailed methodologies for the PEGylation of a protein with N-Mal-N-bis(PEG4-NH-Boc) and subsequent functionalization.

Protein Preparation

For site-specific PEGylation using the maleimide group, the target protein must have a free cysteine residue. If the protein does not naturally contain an accessible cysteine, one can be introduced through site-directed mutagenesis. It is crucial to ensure that other cysteine residues are involved in disulfide bonds or are otherwise inaccessible to prevent non-specific reactions.

Protocol 3.1: Reduction of Disulfide Bonds (if necessary) and Protein Purification

-

Protein Solution: Prepare a solution of the protein in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

-

Reducing Agent: If the target cysteine is involved in a disulfide bond, add a reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP) at a 10-fold molar excess to the protein. Incubate for 1-2 hours at room temperature.

-

Purification: Remove the excess reducing agent and any small molecule contaminants by size-exclusion chromatography (SEC) or dialysis against the reaction buffer (e.g., PBS, pH 7.0-7.5).

PEGylation Reaction

The maleimide group of N-Mal-N-bis(PEG4-NH-Boc) reacts with the free thiol group of the cysteine residue to form a stable thioether linkage.

Figure 1: PEGylation Reaction. The maleimide group of N-Mal-N-bis(PEG4-NH-Boc) reacts with the thiol group of a cysteine residue on the protein.

Protocol 3.2: Thiol-Specific PEGylation

-

Reagent Preparation: Dissolve N-Mal-N-bis(PEG4-NH-Boc) in a suitable organic solvent (e.g., DMSO or DMF) to prepare a stock solution.

-

Reaction Mixture: Add the PEG reagent stock solution to the prepared protein solution. A molar excess of the PEG reagent (typically 5 to 20-fold) is recommended to drive the reaction to completion.

-

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring. The optimal reaction time should be determined empirically.

-

Quenching: Quench any unreacted maleimide groups by adding a small molecule thiol, such as L-cysteine or β-mercaptoethanol, to a final concentration of ~10 mM. Incubate for 30 minutes.

-

Purification: Purify the PEGylated protein from excess PEG reagent and quenching agent using SEC, ion-exchange chromatography (IEX), or hydrophobic interaction chromatography (HIC).

Deprotection of Boc Groups

The Boc protecting groups on the amine functionalities are removed under acidic conditions.

Protocol 3.3: Boc Deprotection

-

Acidic Treatment: Treat the purified PEGylated protein with a solution of trifluoroacetic acid (TFA) in a suitable solvent (e.g., 50% TFA in dichloromethane) for 1-2 hours at room temperature.

-

Solvent Removal: Remove the TFA and solvent under a stream of nitrogen or by rotary evaporation.

-

Purification: Purify the deprotected PEGylated protein by SEC or dialysis to remove any residual TFA.

Secondary Conjugation

The now-free primary amine groups can be used for further conjugation with molecules containing amine-reactive functional groups, such as NHS esters or isothiocyanates.

Figure 2: Secondary Conjugation. The deprotected amine groups on the PEGylated protein react with an NHS-ester activated payload.

Protocol 3.4: Amine-Reactive Conjugation

-

Buffer Exchange: Exchange the deprotected PEGylated protein into a suitable reaction buffer (e.g., PBS, pH 7.5-8.5).

-

Payload Preparation: Dissolve the amine-reactive payload (e.g., an NHS-ester of a targeting ligand) in a suitable organic solvent (e.g., DMSO).

-

Reaction Mixture: Add the payload solution to the protein solution at a desired molar ratio.

-

Incubation: Incubate the reaction for 1-2 hours at room temperature.

-

Purification: Purify the final bioconjugate using an appropriate chromatographic method (e.g., SEC, IEX, or HIC) to remove any unreacted payload.

Characterization of PEGylated Proteins

Thorough characterization of the PEGylated protein is essential to ensure product quality and consistency. A variety of analytical techniques can be employed.

| Analytical Technique | Information Provided | Reference |

| SDS-PAGE | Estimation of molecular weight increase and assessment of PEGylation efficiency. | [13] |

| Size-Exclusion Chromatography (SEC) | Separation of PEGylated protein from unreacted protein and PEG reagent; determination of hydrodynamic radius. | [13] |

| Mass Spectrometry (MS) | Accurate determination of molecular weight and degree of PEGylation. | [14][15] |

| UV-Vis Spectroscopy | Protein concentration determination. | |

| Circular Dichroism (CD) | Assessment of secondary structure integrity after PEGylation. | |

| Biological Activity Assays | Determination of the effect of PEGylation on the protein's biological function. |

Table 2: Analytical Techniques for Characterization of PEGylated Proteins.

Application Example: Development of a Dual-Targeting Antibody-Drug Conjugate (ADC)

The unique properties of N-Mal-N-bis(PEG4-NH-Boc) make it an ideal linker for the development of sophisticated biotherapeutics like dual-targeting ADCs.

Figure 3: Experimental Workflow for ADC Development. This workflow outlines the key steps in synthesizing and evaluating a dual-targeting ADC using the trifunctional linker.

Cellular Fate of Complex Bioconjugates

Understanding the intracellular trafficking of complex bioconjugates like ADCs is crucial for optimizing their therapeutic efficacy. The following diagram illustrates a general pathway for the internalization and processing of an ADC.

Figure 4: Intracellular Trafficking of an ADC. This diagram shows the general pathway of ADC internalization, drug release, and induction of apoptosis in a target cancer cell.

Conclusion

N-Mal-N-bis(PEG4-NH-Boc) is a versatile and powerful tool for the site-specific PEGylation and dual functionalization of proteins. Its unique trifunctional nature enables the creation of complex and highly tailored bioconjugates with potentially enhanced therapeutic properties. While specific experimental data for this particular reagent is not widely available in peer-reviewed literature, the well-established chemistries of maleimide-thiol coupling and amine-reactive conjugation provide a solid foundation for its application. The protocols and concepts presented in this guide offer a framework for researchers to explore the potential of this advanced PEGylation reagent in their drug development and research endeavors. Further empirical optimization will be necessary to achieve the desired outcomes for specific protein and payload combinations.

References

- 1. What are PEG Linkers? | BroadPharm [broadpharm.com]

- 2. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]

- 3. biopharminternational.com [biopharminternational.com]

- 4. Common Structures and Applications of PEGs | Biopharma PEG [biochempeg.com]

- 6. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - TW [thermofisher.com]

- 7. Pharmacokinetic consequences of pegylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. N-Mal-N-bis(PEG4-acid), 2100306-52-1 | BroadPharm [broadpharm.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Contemporary Approaches for Site‐Selective Dual Functionalization of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. creativepegworks.com [creativepegworks.com]

- 13. The Analytical Scientist | PEGylated proteins: Optimizing conjugation reactions using triple detection SEC [theanalyticalscientist.com]

- 14. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. walshmedicalmedia.com [walshmedicalmedia.com]

Methodological & Application

Application Notes and Protocols for N-Mal-N-bis(PEG4-NH-Boc) Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Mal-N-bis(PEG4-NH-Boc) is a heterotrifunctional linker designed for advanced bioconjugation applications, particularly in the development of complex biomolecules such as antibody-drug conjugates (ADCs). This linker possesses three distinct functional moieties:

-

A maleimide (B117702) group for the specific covalent attachment to thiol groups (e.g., from cysteine residues in proteins or peptides).[1]

-

Two Boc-protected amine groups at the terminus of two separate polyethylene (B3416737) glycol (PEG4) chains. These amines can be deprotected under acidic conditions to allow for the subsequent conjugation of two additional molecules.[1]

-

Four PEG units within each of the two amine-containing arms, which increases the hydrophilicity of the linker and the resulting conjugate, potentially improving solubility and reducing aggregation.[]

This unique architecture allows for a sequential and controlled conjugation strategy, enabling the creation of well-defined bioconjugates with a higher drug-to-antibody ratio (DAR) or the attachment of multiple different molecules (e.g., a targeting ligand and an imaging agent).[1][3]

Key Applications

-

Antibody-Drug Conjugates (ADCs): The primary application is in the construction of ADCs, where the maleimide group attaches to the antibody, and after deprotection, the two amines can be conjugated to cytotoxic drugs.[3]

-

Multifunctional Scaffolds: Creation of bioconjugates with dual functionalities, such as a targeting moiety and a therapeutic or diagnostic agent.

-

Surface Modification: Immobilization of biomolecules onto surfaces that have been functionalized with thiol groups.

Experimental Protocols

Protocol 1: Thiol-Maleimide Conjugation of N-Mal-N-bis(PEG4-NH-Boc) to a Protein

This protocol describes the initial conjugation of the maleimide group of the linker to a thiol-containing protein, such as a monoclonal antibody with reduced interchain disulfides or engineered cysteine residues.

Materials:

-

Thiol-containing protein (e.g., antibody)

-

N-Mal-N-bis(PEG4-NH-Boc)

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed

-

Reducing agent (optional, for antibodies): Tris(2-carboxyethyl)phosphine (TCEP)

-

Quenching reagent: N-acetylcysteine or L-cysteine

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Purification system: Size-exclusion chromatography (SEC) or Tangential Flow Filtration (TFF)

Procedure:

-

Protein Preparation (with optional reduction):

-

Dissolve the protein in degassed Conjugation Buffer to a concentration of 1-10 mg/mL.

-

If reduction of disulfide bonds is necessary, add a 10-50 fold molar excess of TCEP and incubate at 37°C for 1-2 hours.

-

Remove excess TCEP using a desalting column equilibrated with Conjugation Buffer.

-

-

Linker Preparation:

-

Prepare a 10 mM stock solution of N-Mal-N-bis(PEG4-NH-Boc) in anhydrous DMSO.

-

-

Conjugation Reaction:

-

Add the N-Mal-N-bis(PEG4-NH-Boc) stock solution to the protein solution to achieve a 5-20 fold molar excess of the linker relative to the protein.

-

Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight, with gentle mixing and protection from light.

-

-

Quenching:

-

Add a quenching reagent (e.g., N-acetylcysteine) to a final concentration of 1 mM to cap any unreacted maleimide groups. Incubate for 20 minutes at room temperature.

-

-

Purification:

-

Purify the resulting conjugate using SEC or TFF to remove excess linker and quenching reagent. The conjugate is typically eluted in a suitable storage buffer (e.g., PBS).

-

-

Characterization:

-

Determine the protein concentration and the degree of labeling using UV-Vis spectrophotometry or mass spectrometry (e.g., LC-MS).

-

Protocol 2: Boc Deprotection of the Conjugate

This protocol outlines the removal of the Boc protecting groups to expose the primary amines for subsequent conjugation.

Materials:

-

Protein-N-Mal-N-bis(PEG4-NH-Boc) conjugate

-

Deprotection Reagent: Trifluoroacetic acid (TFA)

-

Solvent: Anhydrous Dichloromethane (DCM)

-

Neutralization Buffer: Saturated sodium bicarbonate solution

-

Purification system: Desalting column or dialysis cassette

Procedure:

-

Lyophilization (if necessary): If the conjugate is in an aqueous buffer, lyophilize to dryness.

-

Deprotection Reaction:

-

Dissolve the dried conjugate in anhydrous DCM.

-

Add TFA to a final concentration of 20-50% (v/v).

-

Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by LC-MS if possible.

-

-

Work-up and Neutralization:

-

Remove the DCM and excess TFA under reduced pressure.

-

Co-evaporate with toluene (B28343) (2-3 times) to remove residual TFA.

-

Re-dissolve the conjugate in a minimal amount of a suitable organic solvent or acidic buffer and slowly add to a stirred, cold neutralization buffer. Alternatively, for robust proteins, the dried residue can be directly reconstituted in a buffer suitable for the next conjugation step, adjusting the pH as needed.

-

-

Purification:

-

Purify the deprotected conjugate using a desalting column or dialysis to exchange the buffer and remove TFA salts.

-

Protocol 3: Conjugation of a Carboxylic Acid-Containing Molecule to the Deprotected Amines

This protocol describes the final step of conjugating a payload (e.g., a cytotoxic drug with a carboxylic acid handle) to the newly exposed amines.

Materials:

-

Deprotected protein-linker conjugate

-

Carboxylic acid-containing payload

-

Activation Reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) or HATU

-

Reaction Buffer: MES or HEPES buffer, pH 6.0-7.0

-

Anhydrous DMSO or DMF

-